molecular formula C22H18N2O2 B181512 2,3-Bis(2-methoxyphenyl)quinoxaline CAS No. 183378-00-9

2,3-Bis(2-methoxyphenyl)quinoxaline

Cat. No.: B181512
CAS No.: 183378-00-9
M. Wt: 342.4 g/mol
InChI Key: NVDKWWZFPXPNLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(2-methoxyphenyl)quinoxaline (CID 774402) is a synthetic quinoxaline derivative with the molecular formula C22H18N2O2 . It belongs to a class of nitrogen-rich heterocyclic compounds that have attracted significant scientific interest due to their diverse biological activities and utility in materials science . Recent investigative research has highlighted the substantial potential of specific quinoxaline derivatives as novel antibacterial agents . Compounds within this chemical family have demonstrated potent, selective activity against Gram-positive clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium and Enterococcus faecalis (VRE) . Some derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 1 mg/L and were more effective than several current antibiotics at preventing biofilm formation by pathogens like S. aureus and E. faecalis . The quinoxaline core is also a prominent scaffold in antiviral research, with studies exploring its derivatives as inhibitors of various viruses, including influenza and coronaviruses, often by targeting viral proteins such as the influenza NS1 protein . Beyond its pharmacological potential, the planar, electron-deficient quinoxaline core makes it a versatile building block in materials science . Researchers utilize structurally related 2,3-diarylquinoxalines in developing organic semiconductors, fluorescent probes, and chemosensors, leveraging their tunable photophysical properties for applications in organic light-emitting diodes (OLEDs) and organic solar cells . This product is intended for research and laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

183378-00-9

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

2,3-bis(2-methoxyphenyl)quinoxaline

InChI

InChI=1S/C22H18N2O2/c1-25-19-13-7-3-9-15(19)21-22(16-10-4-8-14-20(16)26-2)24-18-12-6-5-11-17(18)23-21/h3-14H,1-2H3

InChI Key

NVDKWWZFPXPNLF-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4OC

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4OC

Other CAS No.

183378-00-9

Origin of Product

United States

Electronic Structure and Spectroscopic Characterization of 2,3 Bis 2 Methoxyphenyl Quinoxaline Systems

Absorption and Emission Spectroscopy of 2,3-Bis(2-methoxyphenyl)quinoxaline

The photophysical properties of this compound, including its interaction with light and subsequent emission, are critical for understanding its potential in various applications.

The UV-Vis absorption spectrum of quinoxaline (B1680401) derivatives, including this compound, is characterized by distinct absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. These bands arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones.

Typically, quinoxaline-based compounds exhibit two main absorption peaks. niscpr.res.in A shorter-wavelength absorption band, usually found in the 250–300 nm range, is attributed to π–π* electronic transitions within the aromatic systems of the quinoxaline core and the appended phenyl rings. A longer-wavelength absorption band, appearing in the 350–400 nm region, is generally assigned to n–π* transitions. niscpr.res.in This transition involves the non-bonding electrons of the nitrogen atoms in the quinoxaline ring.

The introduction of substituents on the quinoxaline scaffold can significantly influence the position and intensity of these absorption bands. For instance, the presence of electron-donating groups, such as the methoxy (B1213986) groups in this compound, can lead to a bathochromic (red) shift of the absorption maxima. This is due to the increased electron density on the quinoxaline nucleus, which can result in intramolecular charge transfer (ICT). In related substituted quinoxaline derivatives, the degree of conjugation and the nature of the substituents cause the maximum absorption peak to red-shift to varying degrees. niscpr.res.in

Table 1: Representative UV-Vis Absorption Data for Substituted Quinoxaline Derivatives in THF

Compoundλmax 1 (nm)λmax 2 (nm)
2,3-diphenylquinoxaline (B159395)248348
6-methyl-2,3-diphenylquinoxaline249348

Many quinoxaline derivatives are known to exhibit photoluminescence, emitting light after being electronically excited. This property is highly dependent on the molecular structure and the surrounding environment. Quinoxaline-based compounds often show deep blue light emission in both solution and solid states. niscpr.res.in

The fluorescence of these compounds originates from the radiative decay of the lowest singlet excited state (S₁) to the ground state (S₀). The emission wavelength is influenced by the substituents attached to the quinoxaline core. The introduction of the 2-methoxyphenyl groups is expected to modulate the emission properties compared to the unsubstituted 2,3-diphenylquinoxaline. In some instances, quinoxaline derivatives can exhibit aggregation-induced enhanced emission (AIEE), where the fluorescence intensity is greater in the aggregated or solid state than in solution. niscpr.res.in

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is a critical parameter for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. While specific quantum yield data for this compound is not available in the reviewed literature, related quinoxaline derivatives have been studied for their emissive properties. For example, a vinyl benzaldehyde-containing quinoxaline derivative was found to exhibit green emission with a maximum at 454 nm.

The photophysical properties of quinoxaline derivatives can be significantly affected by the polarity of the solvent in which they are dissolved, a phenomenon known as solvatochromism. An increase in solvent polarity often leads to a bathochromic (red) shift in both the absorption and emission spectra.

This solvatochromic behavior is typically indicative of an intramolecular charge transfer (ICT) character in the excited state. In a polar solvent, the more polar excited state is stabilized to a greater extent than the ground state, leading to a smaller energy gap for both absorption and emission. For a related quinoxaline derivative, as the solvent polarity increased from non-polar cyclohexane (B81311) to polar DMSO, the long-wave absorption peak redshifted from 364 nm to 374 nm, and the fluorescence spectrum redshifted from 417 nm to 442 nm. niscpr.res.in This behavior is attributed to the ICT effect produced by the electron push-pull character of the molecule. niscpr.res.in

Table 2: Effect of Solvent Polarity on the Photophysical Properties of a Representative Quinoxaline Derivative

SolventPolarityAbsorption λmax (nm)Emission λmax (nm)
CyclohexaneLow364417
DMSOHigh374442

Note: Data presented is for a structurally similar compound to illustrate the general trend of solvatochromism in quinoxaline systems.

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the molecular structure and bonding within this compound by probing the vibrational modes of its constituent atoms.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational frequencies of different functional groups.

For quinoxaline derivatives, characteristic IR absorption bands can be assigned to specific molecular vibrations. The C-H stretching vibrations of the aromatic rings typically appear in the region of 3100–3000 cm⁻¹. scholaris.ca The stretching vibrations of the C=N bonds within the quinoxaline ring are expected in the range of 1650–1550 cm⁻¹. The C-O-C stretching vibrations of the methoxy groups are also identifiable. In a study of an indeno quinoxaline derivative, C-O stretching modes were observed around 1242 cm⁻¹ in the FT-IR spectrum. scholaris.ca The IR spectrum of a 2,3-bifunctionalized quinoxaline showed C=N imine group absorptions at 1596 and 1563 cm⁻¹.

Table 3: General IR Vibrational Frequencies for Quinoxaline Derivatives

Vibrational ModeTypical Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=N Stretch1650 - 1550
C-O-C Stretch (Aromatic Ether)1275 - 1200
C-H Out-of-Plane Bending900 - 675

Note: This table provides general frequency ranges for functional groups present in this compound based on typical values for related compounds.

In the Raman spectrum of an indeno quinoxaline derivative, the C-H stretching vibrations of the quinoxaline ring were observed at 3064 and 3037 cm⁻¹. scholaris.ca The ring carbon-carbon stretching vibrations typically occur in the 1625-1430 cm⁻¹ region. scholaris.ca For the same derivative, C-O stretching was identified as a weak band at 1245 cm⁻¹. scholaris.ca The symmetric and antisymmetric stretching vibrations of the C-O-C bridge in the methoxy group would also be expected to be Raman active. Due to the presence of multiple aromatic rings, the Raman spectrum is expected to be complex, with numerous bands corresponding to in-plane and out-of-plane bending modes of C-H groups and ring breathing modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR Characterization of Proton Environments

A search for the ¹H NMR spectrum of this compound did not yield specific data detailing the chemical shifts, multiplicities, and coupling constants for the proton environments of this compound. Such data would be essential to confirm the arrangement of protons on the quinoxaline core and the two 2-methoxyphenyl substituents.

¹³C NMR for Carbon Skeleton Analysis

Similarly, specific ¹³C NMR spectral data for this compound, which would identify the chemical shifts for each unique carbon atom in the molecule's framework, were not found in the available literature. This information is critical for confirming the carbon skeleton, including the carbons of the quinoxaline ring, the methoxy groups, and the phenyl rings.

Advanced Spectroscopic Techniques for this compound

Advanced spectroscopic techniques are crucial for understanding the electronic transitions and excited-state dynamics of fluorescent molecules.

Time-Resolved Fluorescence Spectroscopy

Information regarding the time-resolved fluorescence spectroscopy of this compound is not available in the reviewed sources. This technique would provide insights into the fluorescence lifetime and decay kinetics of the molecule's excited states, which are fundamental to understanding its photophysical behavior.

Transient Absorption Spectroscopy for Excited State Dynamics

No data were found from transient absorption spectroscopy studies on this compound. This powerful method is used to probe the dynamics of short-lived excited states, providing information on processes such as intersystem crossing and internal conversion, which are key to constructing a complete picture of the molecule's photophysics.

Computational Investigations and Theoretical Modeling of 2,3 Bis 2 Methoxyphenyl Quinoxaline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for analyzing the molecular properties of quinoxaline (B1680401) derivatives at the electronic level. These methods are pivotal for understanding the molecule's stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) is a powerful computational method used to predict the ground-state electronic structure and optimized geometry of molecules. Functionals such as Becke, 3-parameter, Lee–Yang–Parr (B3LYP) combined with basis sets like 6-311++G(d,p) or cc-pVDZ are commonly employed to achieve a balance between accuracy and computational cost for quinoxaline-based systems. researchgate.netscispace.com

A key aspect of the molecular structure of 2,3-diarylquinoxalines is the rotational freedom of the aryl substituents relative to the quinoxaline core. DFT calculations are essential for determining the most stable conformation by optimizing bond lengths, bond angles, and dihedral angles. For 2,3-Bis(2-methoxyphenyl)quinoxaline, steric hindrance between the ortho-methoxy groups and the quinoxaline ring forces the methoxyphenyl rings to twist out of the plane of the central quinoxaline moiety. This non-planar conformation is critical as it influences the extent of π-conjugation, and consequently, the electronic and photophysical properties of the molecule.

Studies on analogous compounds provide insight into the expected geometry. For instance, in a derivative of 2-methoxyphenyl quinoline-2-carboxylate, the dihedral angle between the quinoline (B57606) and 2-methoxyphenyl rings was found to be 67.4° by X-ray diffraction, which increased to 72.2° after DFT geometry optimization. mdpi.com Similarly, calculations on other 2,3-disubstituted quinoxalines have shown significant dihedral angles between the substituent rings and the quinoxaline plane, confirming that a twisted structure is energetically favorable. mdpi.com

Table 1: Comparison of Dihedral Angles in Related Diaryl-Heterocyclic Compounds Determined by Experimental and Computational Methods.
CompoundMethodDihedral Angle(s) (°)Reference
2-Methoxyphenyl quinoline-2-carboxylateX-ray Diffraction67.4 mdpi.com
2-Methoxyphenyl quinoline-2-carboxylateDFT Calculation72.2 mdpi.com
Phenyl quinoline-2-carboxylateX-ray Diffraction55.3 / 56.4 mdpi.com
Phenyl quinoline-2-carboxylateDFT Calculation46.9 mdpi.com

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. irjweb.comnih.gov

For this compound, DFT calculations can map the electron density distribution of these orbitals. Typically, in such diaryl quinoxaline systems, the HOMO is delocalized over the entire molecule but with significant contributions from the electron-rich methoxyphenyl rings, while the LUMO is predominantly localized on the electron-deficient quinoxaline core. researchgate.net This spatial separation of FMOs is characteristic of a donor-acceptor system and is fundamental to its potential applications in organic electronics.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govscirp.org For related quinoxaline derivatives, DFT calculations have been used to determine these energy levels and predict their electronic transitions, which can be correlated with experimental UV-Vis absorption spectra. scirp.orgscispace.com

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Related Heterocyclic Compounds.
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Quinoline-6.646-1.8164.83 scirp.org
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene) hydrazinecarbodithioate-0.26751-0.180940.08657 nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a localized basis corresponding to Lewis structures (i.e., bonds and lone pairs). This analysis is particularly useful for quantifying non-covalent interactions, such as intramolecular hydrogen bonds and hyperconjugative effects, which contribute to molecular stability.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore conformational changes and intermolecular interactions in a simulated environment that mimics condensed-phase conditions.

The this compound molecule possesses significant conformational flexibility due to the rotation around the single bonds connecting the methoxyphenyl rings to the quinoxaline core and the rotation of the methoxy (B1213986) groups themselves. MD simulations are an ideal tool to explore the potential energy surface of the molecule and identify low-energy, stable conformations. mdpi.com

The simulation would reveal the preferred dihedral angles and the energy barriers to rotation. For the methoxyphenyl group, statistical analysis of crystal structures has shown that its conformation (coplanar vs. perpendicular) is highly dependent on the nature of ortho-substituents, with systematic changes in bond angles and lengths occurring during internal rotation to minimize steric strain. bohrium.com An MD simulation of this compound would map these dynamic changes, providing a comprehensive understanding of its structural flexibility, which is crucial for processes like crystal packing or interaction with a biological target.

Understanding how molecules interact with each other is key to predicting the properties of a material in the solid state or in solution. MD simulations of multiple this compound molecules can be used to study their aggregation behavior. nih.gov These simulations can predict whether the molecules are likely to form ordered stacks (e.g., through π-π stacking) or amorphous aggregates, and can identify the primary non-covalent forces driving this process, such as van der Waals forces or specific C-H···π interactions.

By analyzing the trajectories of the molecules over time, one can calculate radial distribution functions to understand the average distances and coordination numbers between molecules. This information is invaluable for rationalizing crystal packing motifs and for understanding how molecular design can be tuned to control the morphology and properties of thin films, which is essential for applications in organic electronics.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies establish a mathematical correlation between the structural features of a molecule, quantified by molecular descriptors, and its physicochemical properties. nih.gov These models are powerful predictive tools that can estimate the properties of new or untested compounds, saving significant time and resources in experimental research.

Predictive QSPR models are particularly valuable for forecasting the photophysical properties of quinoxaline derivatives, which are crucial for their application in optoelectronic devices like organic light-emitting diodes (OLEDs). The development of such models for this compound would involve a systematic approach.

First, a dataset of structurally similar 2,3-diarylquinoxaline compounds with experimentally determined photophysical properties (e.g., absorption maxima (λ_abs), emission maxima (λ_em), and quantum yields (Φ_f)) is assembled. Next, computational methods, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to calculate a wide range of molecular descriptors for each compound in the dataset. wu.ac.thijera.com These descriptors quantify various aspects of the molecular structure.

Key molecular descriptors relevant to photophysical properties include:

Electronic Descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and dipole moment. wu.ac.thresearchgate.net

Topological Descriptors: Parameters that describe the connectivity and branching of the molecular skeleton.

Geometrical Descriptors: Features related to the 3D shape of the molecule, such as molecular surface area and volume.

Once the descriptors are calculated, statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest) are employed to build a mathematical equation linking the descriptors to the photophysical property of interest. nih.gov For instance, a simplified model for predicting emission wavelength might take the form:

λ_em = c₀ + c₁(HOMO-LUMO Gap) + c₂(Dipole Moment) + ...*

The validity and predictive power of the resulting QSPR model are then rigorously tested using internal and external validation techniques. Such models allow researchers to predict the photophysical behavior of this compound and to design new derivatives with tailored optical properties, such as specific emission colors or enhanced quantum efficiencies. urfu.ru

Table 1: Examples of Molecular Descriptors Used in QSPR Models for Predicting Photophysical Properties of Quinoxaline Derivatives.
Descriptor TypeSpecific DescriptorPredicted Property Correlation
ElectronicHOMO-LUMO Energy GapCorrelates inversely with absorption/emission wavelength (λ_max)
ElectronicDipole MomentInfluences solvatochromism and charge transfer characteristics
GeometricalMolecular Surface AreaAffects intermolecular interactions and aggregation effects
TopologicalWiener IndexRelates molecular branching to properties like boiling point and viscosity

Beyond photophysics, molecular descriptors for this compound can be correlated with a wide range of functional attributes, including biological activity and material stability. By calculating descriptors that encode electronic, steric, and hydrophobic features, researchers can gain a quantitative understanding of how the molecule's structure governs its function. nih.gov

For example, in the context of materials science, descriptors such as the HOMO and LUMO energy levels are critical. The HOMO level is related to the electron-donating ability of a molecule, while the LUMO level corresponds to its electron-accepting ability. wu.ac.th These parameters are essential for predicting the performance of this compound as a charge transport material in electronic devices. researchgate.net

In medicinal chemistry, descriptors like logP (lipophilicity), polar surface area (PSA), and the number of hydrogen bond donors/acceptors are used to predict a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. A 3D-QSAR model might reveal that specific hydrophobic and steric properties are necessary to enhance the biological activity of quinoxaline derivatives. nih.gov

Table 2: Correlation of Key Molecular Descriptors with Functional Attributes for Quinoxaline Scaffolds.
Molecular DescriptorCalculation MethodCorrelated Functional Attribute
HOMO EnergyDFTElectron-donating capability; ionization potential
LUMO EnergyDFTElectron-accepting capability; electron affinity
LogP (Partition Coefficient)Computational AlgorithmsMembrane permeability; bioavailability
Polar Surface Area (PSA)Fragment-based methodsDrug transport properties; blood-brain barrier penetration
Molecular Electrostatic Potential (MEP)DFTSites for electrophilic/nucleophilic attack; intermolecular interactions

Computational Studies on Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and materials science, aiming to understand how specific structural features of a molecule influence its biological activity or functional properties. oncodesign-services.comresearchgate.net Computational SAR methods use molecular modeling to elucidate these relationships, guiding the design of more potent and selective compounds. oncodesign-services.com

Computational SAR can be broadly categorized into ligand-based and structure-based approaches, both of which are applicable to the design of novel agents based on the this compound scaffold.

Ligand-based design is employed when the 3D structure of the biological target (e.g., a protein or enzyme) is unknown. This approach relies on analyzing a set of molecules known to be active and identifying the common structural features, or "pharmacophore," responsible for their activity. nih.gov For this compound and its analogues, a pharmacophore model could be generated that defines the essential spatial arrangement of features like aromatic rings, hydrogen bond acceptors (the nitrogen and oxygen atoms), and hydrophobic regions required for a specific biological effect, such as anxiolytic activity. mdpi.com

Structure-based design is used when the 3D structure of the target protein is available, often from X-ray crystallography or NMR. Molecular docking is a key technique in this approach, where the this compound molecule is computationally placed into the active site of the target protein to predict its binding orientation and affinity. nih.govnih.gov This allows for a detailed analysis of the intermolecular interactions (e.g., hydrogen bonds, π-π stacking) between the ligand and protein residues. nih.gov Such studies can explain the observed activity and guide modifications to the molecule's structure—for instance, altering the substituents on the phenyl rings—to improve binding and potency. nih.govresearchgate.net

The specific molecular architecture of this compound—a planar quinoxaline core flanked by two substituted phenyl rings—is central to its functional properties. Computational studies can predict how this architecture translates into specific functions.

The presence and position of substituents are critical. For instance, SAR studies on anticancer quinoxalines have shown that electron-donating groups, such as the methoxy (-OCH₃) groups in this compound, can be essential for activity. mdpi.com The ortho-position of these methoxy groups also introduces significant steric effects, forcing the phenyl rings to twist out of the plane of the quinoxaline core. This non-planar conformation can influence everything from the molecule's photophysical properties to its ability to fit into a protein's binding pocket.

Molecular docking studies on similar 2,3-diphenylquinoxaline (B159395) derivatives have shown that electron-donating groups on the phenyl rings can enhance activity as tubulin inhibitors. nih.gov Computational models can predict the optimal substitution pattern on the quinoxaline scaffold to achieve a desired function, whether it be inhibiting a specific enzyme or tuning the material for electronic applications. researchgate.net These analyses illuminate the critical structural features required for optimal activity, thereby driving the rational design of new quinoxaline analogues with improved functional properties. researchgate.net

Coordination Chemistry of 2,3 Bis 2 Methoxyphenyl Quinoxaline As a Ligand

Design Principles for Quinoxaline-Based Ligands

The design of effective ligands is a foundational aspect of modern coordination and materials chemistry. For quinoxaline-based ligands, the primary considerations involve the inherent ability of the nitrogen atoms in the pyrazine (B50134) ring to coordinate with metal ions and the influence of substituents on the ligand's steric and electronic profile.

Nitrogen-containing heterocycles are a prominent class of ligands in coordination chemistry. researchgate.net The presence of lone pairs of electrons on the nitrogen atoms allows them to act as Lewis bases, donating electron density to a metal ion (a Lewis acid) to form a coordinate bond. Chelation is a specific type of bonding that occurs when a single ligand binds to a central metal ion through two or more donor atoms. beloit.edu This process results in the formation of a stable, ring-shaped structure known as a chelate. beloit.eduresearchgate.net

In the case of 2,3-Bis(2-methoxyphenyl)quinoxaline, the two nitrogen atoms of the central quinoxaline (B1680401) ring system can coordinate to a metal ion in a bidentate fashion, forming a stable five-membered chelate ring. This chelation effect significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. The ability to form multiple bonds blocks the reactive sites of the metal ion, leading to highly stable compounds. beloit.edu

The substituents attached to a ligand's core structure can profoundly alter its coordination properties through steric and electronic effects. researchgate.net

Electronic Effects : The methoxy (B1213986) group (-OCH₃) is an electron-donating group. The presence of two such groups on the phenyl rings of this compound increases the electron density on the quinoxaline nitrogen atoms. This enhanced electron density strengthens the donor capacity of the ligand, potentially leading to more stable metal complexes. The electronic properties of quinoxaline derivatives, such as their LUMO energy levels, can be effectively tuned by altering substituents. beilstein-journals.org

Steric Effects : The 2-methoxyphenyl groups are bulky and their position (ortho to the point of attachment to the quinoxaline ring) creates significant steric hindrance. This steric bulk can influence the geometry of the resulting metal complex, forcing a twisted conformation. For instance, in related structures, phenyl rings are often twisted relative to the quinoxaline plane. nih.gov This steric crowding can protect the metal center, influence the coordination number, and impact the photophysical properties of the complex. cmu.eduacs.org In some cases, bulky substituents can lead to distortions in the porphyrin macrocycle, which in turn affects the coordination properties of the porphyrins. researchgate.net

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes involving quinoxaline-based ligands typically involves the reaction of the ligand with a suitable metal salt or precursor in an appropriate solvent.

Transition metals, particularly those from the platinum group like iridium(III) and platinum(II), are frequently used to form complexes with quinoxaline-based ligands due to the interesting photophysical properties of the resulting compounds. cardiff.ac.uk The synthesis of Ir(III) complexes, for example, often starts with a reaction between iridium(III) chloride trihydrate (IrCl₃·xH₂O) and the cyclometalating ligand to form an intermediate dimer. mdpi.com This dimer is then treated with the ancillary ligand, in this case, this compound, to yield the final heteroleptic complex. mdpi.com These reactions are foundational for creating phosphorescent materials used in applications like Organic Light-Emitting Diodes (OLEDs). nih.govcardiff.ac.uk

General Synthetic Scheme for an [Ir(C^N)₂(N^N)]⁺ Complex:

Dimer Formation: 2 IrCl₃·xH₂O + 4 C^N-H → [Ir(C^N)₂Cl]₂ + 4 HCl + 2x H₂O

Complex Formation: [Ir(C^N)₂Cl]₂ + 2 N^N → 2 [Ir(C^N)₂(N^N)]Cl

(Where C^N-H is a cyclometalating ligand and N^N is a bidentate ligand like this compound)

Once synthesized, the new coordination compounds are subjected to a suite of analytical techniques to confirm their structure and purity. eurjchem.comresearchgate.net

Elemental Analysis : This technique determines the mass percentages of carbon, hydrogen, and nitrogen in the complex. The experimental values are compared with the calculated theoretical values to confirm the chemical formula and stoichiometry of the newly synthesized compound.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the ligand and to observe changes upon coordination to the metal ion. The coordination of the quinoxaline nitrogen atoms to the metal center typically results in a shift of the C=N stretching vibration frequency. A band observed around 420 cm⁻¹ can be attributed to the Ni-S bond in certain nickel complexes. isca.in

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic metal complexes in solution. researchgate.net Upon complexation, the chemical shifts of the protons and carbons on the ligand, particularly those near the coordination site, are altered. This provides direct evidence of the ligand-metal interaction and helps to elucidate the structure of the complex in the solution state.

Technique Observation on Ligand Expected Observation on Metal Complex Inference
Elemental Analysis C, H, N percentages match the ligand's formula.C, H, N percentages match the proposed complex's formula.Confirms stoichiometry and purity.
IR Spectroscopy Characteristic C=N stretching frequency.Shift in C=N stretching frequency.Evidence of N-atom coordination to the metal.
¹H NMR Spectroscopy Sharp signals with specific chemical shifts for aromatic and methoxy protons.Downfield or upfield shift of proton signals, especially those on the quinoxaline ring.Confirms ligand-metal binding in solution.

Spectroscopic and Electronic Properties of Quinoxaline Metal Complexes

The coordination of this compound to transition metal ions gives rise to complexes with unique spectroscopic and electronic properties, which are largely dictated by the nature of the metal and the ligand framework.

The electronic properties of these complexes are often characterized by intense absorption bands in the UV-visible region. These absorptions can arise from different electronic transitions:

Intraligand (IL) transitions : These are π-π* transitions localized on the quinoxaline or phenyl rings.

Metal-to-Ligand Charge-Transfer (MLCT) transitions : In complexes with metals like Ir(III) or Ru(II), an electron can be promoted from a metal-centered d-orbital to a ligand-centered π* orbital. These MLCT transitions are often responsible for the strong color of the complexes. rsc.org

Ligand-to-Ligand Charge-Transfer (LLCT) transitions : In heteroleptic complexes, transitions can occur from one ligand to another. rsc.org

Many Ir(III) and Pt(II) complexes with quinoxaline-type ligands are known to be phosphorescent, meaning they can emit light from a triplet excited state. cardiff.ac.uk This emission is often observed in the yellow to deep-red region of the visible spectrum. cardiff.ac.uk The precise emission wavelength and quantum yield can be finely tuned by modifying the substituents on the quinoxaline ligand, demonstrating the importance of ligand design in creating materials with specific photophysical properties. cardiff.ac.ukrsc.org The electrochemical behavior of these complexes, studied by techniques like cyclic voltammetry, provides information about their redox potentials and the energy levels of their frontier molecular orbitals (HOMO and LUMO). nih.gov

Property Description Typical Findings for Quinoxaline Complexes
UV-Vis Absorption Excitation of electrons to higher energy states.Intense bands in the UV and visible regions due to π-π* and MLCT transitions. rsc.org
Photoluminescence Emission of light from an excited electronic state.Often exhibit phosphorescence from a triplet state, with emission tunable from yellow to near-infrared. cardiff.ac.ukrsc.org
Electrochemical Properties Behavior under an applied potential, revealing redox activity.Reversible or irreversible oxidation and reduction waves, indicating the stability of different oxidation states. isca.innih.gov

Tunable Emission Wavelengths and Luminescence Efficiencies

The emission properties of metal complexes containing 2,3-diarylquinoxaline ligands are highly tunable. The emission color of iridium(III) complexes, for instance, can be readily adjusted from blue to near-infrared by modifying the electronic properties and conjugation length of the ligands. For complexes of structurally similar 2,3-diphenylquinoxaline (B159395), intense red phosphorescence has been observed, making them promising materials for organic light-emitting diodes (OLEDs) researchgate.net. The emission originates from triplet metal-to-ligand charge-transfer (³MLCT) states researchgate.net.

The introduction of substituents on the phenyl rings of the quinoxaline ligand is a key strategy for fine-tuning the emission wavelengths. For example, the emission of iridium(III) complexes with 2,3-diphenylquinoxaline ligands can be tuned within the red region by introducing fluorine substituents cardiff.ac.uk. This tuning is achieved by altering the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the complex, which in turn affects the energy of the emissive state. While specific data for this compound are not extensively reported, the electron-donating nature of the methoxy groups is expected to influence the intramolecular charge transfer characteristics, likely leading to shifts in the emission maxima compared to the unsubstituted diphenyl analogue researchgate.net.

Influence of Metal Center on Ligand Photophysics

The choice of the metal center has a profound impact on the photophysical properties of complexes with quinoxaline-based ligands. Transition metal complexes, in general, exhibit a range of photophysical behaviors depending on the nature of the metal and its d-orbital energies nccr-must.ch.

For instance, cyclometalated iridium(III) complexes are well-known for their strong luminescence, which is a consequence of the cyclometalating ligand raising the energy of the non-emissive metal-centered (³MC) states, thus favoring radiative decay from the emissive ³MLCT states nih.gov. In contrast, ruthenium(II) polypyridine complexes have been extensively studied for their photophysics, but their emission can be quenched by the presence of low-lying ³MC states nih.gov.

While detailed studies on a wide range of metal complexes with this compound are not widely available, it is established that the coordination of this type of ligand to different transition metals such as Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) leads to the formation of stable chelates, often with octahedral geometries eurjchem.com. The photophysical properties of these complexes would be dictated by the interplay of ligand-centered (LC), metal-centered (MC), and charge-transfer (MLCT and LMCT) excited states, the relative energies of which are highly dependent on the specific metal ion. For example, complexes with d¹⁰ metals like Zn(II) are likely to exhibit fluorescence originating from ligand-centered transitions, as MLCT transitions are not possible.

Theoretical Insights into Metal-Ligand Interactions

DFT Studies on Complex Geometries and Electronic Structures

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the geometries and electronic properties of metal complexes containing quinoxaline derivatives researchgate.netd-nb.inforesearchgate.net. These computational studies provide valuable insights into the nature of the metal-ligand bonding and help to rationalize the observed photophysical properties.

For quinoxaline-based molecules, DFT calculations can accurately predict the optimized molecular geometries, as well as the energies and distributions of the HOMO and LUMO levels d-nb.info. This information is crucial for understanding the electronic transitions that give rise to the absorption and emission spectra. For example, in many 2,3-diphenylquinoxaline derivatives, the HOMO is often distributed across the entire molecule, while the LUMO is primarily localized on the quinoxaline core, indicating a π-π* character for the lowest energy transition scholaris.ca.

In the context of metal complexes, DFT calculations can elucidate the contributions of the metal and the ligand to the frontier molecular orbitals. This allows for the characterization of excited states as having LC, MC, MLCT, or LMCT character. Such studies have been instrumental in explaining the tunable emission of iridium(III) complexes with substituted quinoxaline ligands, where the nature and position of substituents are shown to systematically alter the HOMO and LUMO energy levels cardiff.ac.uk. While specific DFT studies on this compound complexes are not prevalent in the literature, it is anticipated that the methoxy groups would influence the electron density distribution and the energies of the frontier orbitals, thereby affecting the electronic and optical properties of the resulting metal complexes. DFT calculations for dimethoxybenzene derivatives have shown that such substituents significantly impact the electronic properties, including HOMO-LUMO energy gaps and molecular electrostatic potentials nih.gov.

Table 1: Representative Theoretical Data for Related Quinoxaline Derivatives

Compound/Complex Method Key Findings
2,3-Diphenylquinoxaline Derivatives DFT/B3LYP HOMO/LUMO distributions indicate good semiconducting properties and bipolar character. d-nb.inforesearchgate.net
Pyrrolo[1,2-a]quinoxaline TDDFT S₀-S₁ and S₀-S₂ transitions dominate the higher-wavelength absorption. Charge delocalization is observed in the fluorescent S₁ state. nih.gov

Mechanistic Understanding of Coordination Pathways

The synthesis of metal complexes with 2,3-di-functionalized quinoxaline ligands typically involves the condensation of a 1,2-diketone with an appropriate diamine to form the quinoxaline ligand, followed by reaction with a metal salt nih.gov. The coordination of the quinoxaline ligand to a transition metal center can be influenced by factors such as the nature of the solvent, the reaction temperature, and the presence of ancillary ligands.

While the specific mechanistic pathways for the coordination of this compound are not detailed in the available literature, general principles of coordination chemistry apply. The nitrogen atoms of the quinoxaline ring act as Lewis bases, donating their lone pairs of electrons to the empty orbitals of the metal ion to form coordinate bonds. The steric bulk of the ortho-methoxy-substituted phenyl groups could play a role in the kinetics of the coordination reaction and may influence the final geometry of the complex.

In some cases, the presence of certain functional groups on the quinoxaline ligand can lead to different coordination modes or reactivity. For instance, some 2,3-bifunctionalized quinoxalines can exist in a keto-enamine tautomeric form, which can affect their coordination reactivity towards transition metals nih.gov. However, for this compound, the primary coordination is expected to occur through the two nitrogen atoms of the quinoxaline ring, forming a stable five-membered chelate ring with the metal center.

Advanced Applications of 2,3 Bis 2 Methoxyphenyl Quinoxaline in Functional Materials

Organic Semiconductors and Optoelectronic Devices

Quinoxaline (B1680401) derivatives are increasingly being investigated for their potential in organic semiconductors and optoelectronic devices due to their inherent charge transport capabilities and luminescence properties.

While direct research on the application of 2,3-Bis(2-methoxyphenyl)quinoxaline in Organic Light-Emitting Diodes (OLEDs) is not extensively documented in publicly available literature, the broader family of quinoxaline derivatives has shown significant promise. For instance, a related compound, (4-(2,3-bis(4-methoxyphenyl)quinoxalin-5-yl)phenyl)diphenylphosphine oxide (MQxTPPO1), has been utilized as an electron transport layer (ETL) in OLEDs, achieving an external quantum efficiency (EQE) of 6.12%. researchgate.net This suggests that the quinoxaline core, when appropriately functionalized, can facilitate efficient electron transport, a crucial process in OLED operation.

Quinoxaline derivatives are known for their luminescence and high thermal stability, making them suitable for use as host or guest materials in the emitting layer, as well as materials for hole transporting or electron transporting layers in OLEDs. google.com Specifically, pyrene-containing quinoxalines have been explored as blue emitters in OLEDs. researchgate.net The introduction of different substituents on the quinoxaline ring allows for the tuning of emission characteristics. researchgate.net

The general applicability of quinoxaline derivatives in OLEDs is summarized in the table below, highlighting their versatile roles.

Role in OLEDExample Compound TypeKey Properties
Electron Transport Layer (ETL)Quinoxaline-phosphine oxide derivativesEfficient electron injection and transport
Emitting Layer (Host/Guest)Pyrene-substituted quinoxalinesBlue emission, high luminescence
Hole Transport Layer (HTL)Triarylamine-functionalized quinoxalinesGood thermal stability, efficient hole transport

The use of quinoxaline derivatives in Organic Field-Effect Transistors (OFETs) is an emerging area of research. While not as common as other classes of organic semiconductors, their electron-deficient nature makes them potential candidates for n-type or ambipolar transistors. Donor-acceptor (D-A) type conjugated polymers incorporating a quinoxaline unit have been synthesized and investigated for their charge transport properties. researchgate.net

For example, a D-A type polymer, PQ1, which contains a quinoxaline derivative as the electron-deficient unit, has been shown to exhibit p-type behavior with a hole mobility of up to 0.12 cm²/V·s. This indicates that quinoxaline-based materials can facilitate charge transport in the solid state, a fundamental requirement for active materials in OFETs.

The electron-deficient pyrazine (B50134) ring within the quinoxaline structure makes its derivatives inherently good candidates for electron transport materials (ETMs). This property is crucial for balancing charge injection and transport in various optoelectronic devices, leading to improved efficiency and stability. The versatility of quinoxaline chemistry allows for the fine-tuning of their electronic properties to optimize performance as ETMs. researchgate.netbeilstein-journals.org

Conversely, by incorporating electron-donating moieties, quinoxaline-based molecules can be engineered to function as hole-transporting materials (HTMs). The donor-acceptor-donor (D-A-D) molecular architecture is a common strategy employed for designing efficient HTMs. In this design, the electron-deficient quinoxaline core acts as the acceptor, while electron-rich groups, such as triarylamines, serve as the donors. acs.orgrsc.org These materials have shown promise in perovskite solar cells, demonstrating the potential of quinoxaline derivatives in hole transport applications. mdpi.comnih.gov

Transport TypeMolecular Design StrategyKey Features
Electron TransportElectron-deficient quinoxaline coreGood electron affinity, high electron mobility
Hole TransportDonor-Acceptor-Donor (D-A-D) architectureTunable HOMO level, good stability

Organic Photovoltaic Cells (OPVs)

In the field of organic photovoltaics, the donor-acceptor concept is a cornerstone for designing efficient light-harvesting and charge-separating materials. Quinoxaline derivatives, with their strong electron-accepting nature, are excellent building blocks for these systems.

Both quinoxaline-based polymers and small molecules have been extensively developed as electron acceptors in OPVs. nih.govrsc.org In bulk heterojunction solar cells, these materials are blended with an electron donor to create the photoactive layer. The electron-withdrawing nature of the quinoxaline unit facilitates the crucial step of exciton (B1674681) dissociation by accepting an electron from the donor material upon photoexcitation.

Recent advancements have seen the development of non-fullerene acceptors (NFAs) based on quinoxaline, which have led to significant improvements in power conversion efficiencies (PCEs) of organic solar cells. nih.gov These NFAs can be tailored through chemical modifications to optimize their absorption spectra and energy levels to match those of the donor material, thereby maximizing device performance. rsc.org

The performance of quinoxaline-based materials in OPVs is intrinsically linked to their molecular structure. The systematic study of structure-property relationships is therefore crucial for designing new and improved materials. Key structural aspects that influence the photovoltaic properties include the nature of the donor and acceptor units, the type of π-bridge connecting them, and the presence of various substituents. rsc.orgresearchgate.net

For instance, introducing electron-withdrawing groups, such as fluorine or cyano moieties, onto the quinoxaline ring can lower the energy levels of the molecule, which can lead to higher open-circuit voltages (Voc) in the corresponding solar cells. rsc.orgresearchgate.net The planarity of the molecular backbone and the type and length of alkyl side chains also play a significant role in determining the material's solubility, thin-film morphology, and charge carrier mobility. rsc.org

A systematic modulation of electron-withdrawing substituents on quinoxaline-based D-A polymers has been shown to improve the photovoltaic performance, with a device exhibiting a power conversion efficiency of 12.11%. rsc.org The relationship between structural modifications and device performance is a critical area of ongoing research to unlock the full potential of quinoxaline-based materials in organic solar cells.

Luminescent Materials and Chromophores

Quinoxaline derivatives are recognized for their significant potential as luminescent materials, largely due to their planar, highly conjugated structures which are conducive to strong light emission. mdpi.com The electron-deficient nature of the pyrazine ring within the quinoxaline moiety makes it an excellent acceptor unit in donor-acceptor type chromophores. symbiosisonlinepublishing.com

The quinoxaline core is a versatile building block for creating fluorescent and electroluminescent materials. symbiosisonlinepublishing.com Its high electron affinity and good thermal stability make it a suitable component for electron transport materials in Organic Light-Emitting Diodes (OLEDs). symbiosisonlinepublishing.com By incorporating various aryl groups at the 2 and 3 positions, a wide range of compounds with tailored photophysical properties can be synthesized.

For instance, studies on 2,3-diphenylquinoxaline (B159395) have demonstrated its utility as a core for developing luminescent materials. The introduction of vinyl benzaldehyde (B42025) to a 2,3-diphenylquinoxaline derivative resulted in a compound exhibiting green photoluminescence with an emission maximum at 454 nm. symbiosisonlinepublishing.com This highlights the potential for developing new π-conjugated materials based on the quinoxaline scaffold for optoelectronic applications. symbiosisonlinepublishing.com

Furthermore, iridium(III) complexes incorporating 2,3-diphenylquinoxaline derivatives as ligands have been successfully developed as phosphorescent emitters for OLEDs. These complexes have been shown to exhibit deep-red photoluminescence with high quantum yields. rsc.orgrsc.org For example, an iridium(III) complex with 6,7-difluoro-2,3-bis(4-fluorophenyl)quinoxaline as a ligand displayed a photoluminescence quantum yield of up to 98.3%. rsc.org OLEDs fabricated using these materials have demonstrated high efficiency and brightness, showcasing the potential of quinoxaline derivatives in advanced electroluminescent devices. rsc.orgrsc.org

Table 1: Photoluminescence and Electroluminescence Properties of Selected 2,3-Diarylquinoxaline Derivatives

Compound/Complex Emission Max (nm) Quantum Yield (%) Application
Vinyl benzaldehyde capped 6-methyl-2,3-diphenylquinoxaline 454 Not Reported Green-emitting material
Ir(III) complex with 2,3-diphenylquinoxaline ligand 662 68.2 Deep-red OLED emitter
Ir(III) complex with 6,7-difluoro-2,3-diphenylquinoxaline ligand 669 60.4 Deep-red OLED emitter
Ir(III) complex with 2,3-bis(4-fluorophenyl)quinoxaline (B8790275) ligand 639 78.6 Deep-red OLED emitter
Ir(III) complex with 6,7-difluoro-2,3-bis(4-fluorophenyl)quinoxaline ligand 642 98.3 Deep-red OLED emitter

Data sourced from studies on related 2,3-diarylquinoxaline derivatives.

The emission color and quantum efficiency of 2,3-diarylquinoxalines can be systematically tuned through molecular engineering. The introduction of different substituents on the phenyl rings or modifications to the quinoxaline core can significantly alter the electronic structure and, consequently, the photophysical properties of the molecule.

For example, the strategic placement of electron-donating or electron-withdrawing groups on the aryl substituents can modify the intramolecular charge transfer (ICT) characteristics of the molecule, leading to shifts in the emission wavelength. A study on Y-shaped trifluoromethyl-substituted quinoxaline derivatives, such as 2,3-bis(4-methoxyphenyl)-6-(trifluoromethyl)quinoxaline, demonstrated that the presence of an electron-donating methoxy (B1213986) group and an electron-withdrawing trifluoromethyl group induces ICT, which influences the compound's solvatochromism and Stokes shift. scispace.com

Furthermore, the number and position of fluoro-substituents on 2,3-diphenylquinoxaline derivatives used as ligands in iridium(III) complexes have been shown to effectively tune the emission color from red to deep-red. rsc.orgrsc.org This fine-tuning capability is crucial for developing emitters that meet the specific color-purity requirements for high-quality displays. For instance, an OLED device using an iridium complex with a fluorinated 2,3-diphenylquinoxaline ligand achieved a maximum external quantum efficiency of 19.9%, demonstrating that molecular design can lead to significant improvements in device performance. rsc.org

Table 2: Tuning of Photophysical Properties in 2,3-Diarylquinoxaline Derivatives

Derivative Modification Emission Max (nm) Effect
Ir(III) complex with 2,3-diphenylquinoxaline Introduction of fluoro-substituents 634-669 Tuning of deep-red emission
2,3-bis(4-methoxyphenyl)-6-(trifluoromethyl)quinoxaline CF3 and OCH3 groups Not specified Induces Intramolecular Charge Transfer (ICT)

Data based on studies of related 2,3-diarylquinoxaline derivatives.

Other Emerging Material Applications

The versatile electronic and photophysical properties of the quinoxaline scaffold extend its potential applications beyond luminescent materials into the realms of chemical sensing and electrochromic devices.

Quinoxaline derivatives have been widely investigated as optical chemosensors for detecting various analytes, including pH and metal ions. mdpi.comresearchgate.netnih.gov Their ability to change color or fluorescence intensity upon interaction with a specific analyte makes them suitable for sensing applications. mdpi.comrsc.org

For instance, quinoxaline-based fluorescent sensors have been developed for pH measurements in aqueous media. mdpi.comresearchgate.net These sensors can exhibit shifts in both their absorption and emission bands in response to changes in pH, allowing for dual-channel detection. mdpi.com A water-soluble quinoxaline derivative has been reported to be effective for pH measurements in acidic aqueous solutions (pH 1-5). mdpi.comresearchgate.net

In addition to pH sensing, quinoxaline-based chemosensors have been designed for the selective detection of metal cations. researchgate.netnih.gov A sensor based on a 2,3-diphenylquinoxaline Schiff base demonstrated selective and sensitive detection of Ag+ ions through both colorimetric and fluorescent changes. nih.gov The detection limits for Ag+ were found to be in the micromolar range, highlighting the high sensitivity of these sensors. nih.gov Such sensors have potential applications in environmental monitoring and biological systems. nih.gov

Table 3: Quinoxaline-Based Chemosensors

Sensor Type Analyte Principle of Detection
Water-soluble aminoquinoxaline pH (1-5) Colorimetric and fluorescent response to protonation
2,3-Diphenylquinoxaline Schiff base Ag+ ions Colorimetric and fluorescent changes upon ion binding
Quinoxaline-hydrazinobenzothiazole Cu2+, Co2+, Ni2+, Hg2+ Distinct colorimetric and fluorescent changes

Examples are from the broader class of quinoxaline derivatives.

Electrochromic materials can reversibly change their optical properties upon the application of an electrical potential, making them suitable for applications such as smart windows, displays, and mirrors. Donor-acceptor (D-A) type conjugated polymers are of significant interest for electrochromic applications, and the electron-accepting nature of the quinoxaline unit makes it a valuable component in such polymers. electrochemsci.orgrsc.orgbohrium.com

Polymers incorporating substituted quinoxaline moieties have been synthesized and their electrochromic properties investigated. For example, donor-acceptor-donor type polymers with triphenylamine (B166846) as the donor and a quinoxaline derivative as the acceptor have been shown to exhibit efficient electrochromic properties. rsc.org These polymers demonstrated high optical contrast (up to 70%), fast response times (< 3 seconds), and good cycling stability. rsc.org

The electrochemical and electrochromic properties of these polymers can be tuned by modifying the donor units or the substituents on the quinoxaline core. For instance, polymers based on 2,3-bis(4-(decyloxy)phenyl)-5,8-di(thiophen-2-yl)quinoxaline showed a color change from blue-purple in the neutral state to a transmissive pale olive-green in the oxidized state. electrochemsci.org These findings indicate that polymers based on 2,3-diarylquinoxalines are promising candidates for high-performance electrochromic devices. electrochemsci.orgbohrium.com

Table 4: Performance of Electrochromic Polymers Based on Quinoxaline Derivatives

Polymer System Color Change (Neutral to Oxidized) Optical Contrast Response Time
PTPAQ-Ph (Triphenylamine-Quinoxaline) Not specified Up to 70% < 3 s
PDPTQ (Thiophene-Quinoxaline) Blue-purple to Pale olive-green Not specified Not specified
PDPSQ (Selenophene-Quinoxaline) Saturated blue to Transmissive light gray Not specified Not specified

Data is for polymers containing related 2,3-diarylquinoxaline units.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.